ATP|AS (tetralithium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATP|AS (tetralithium salt) involves the thiophosphorylation of adenosine triphosphate. The process typically includes the following steps:
Thiophosphorylation: Adenosine triphosphate is reacted with thiophosphoryl chloride in the presence of a base such as triethylamine. This reaction introduces a thiophosphate group at the gamma position of ATP.
Lithium Salt Formation: The resulting thiophosphorylated ATP is then treated with lithium hydroxide to form the tetralithium salt.
Industrial Production Methods
Industrial production of ATP|AS (tetralithium salt) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
ATP|AS (tetralithium salt) undergoes various biochemical reactions, including:
Phosphorylation: It can act as a substrate in kinase reactions, where it donates its thiophosphate group.
Binding Reactions: It binds to purinergic receptors, particularly P2Y2 and P2Y11, to activate signaling pathways.
Common Reagents and Conditions
Kinase Reactions: Typically involve the use of kinase enzymes and magnesium ions as cofactors.
Receptor Binding: Conducted in physiological buffers at neutral pH to mimic cellular conditions.
Major Products Formed
Phosphorylated Proteins: In kinase reactions, ATP|AS (tetralithium salt) transfers its thiophosphate group to target proteins.
Activated Receptors: Binding to P2Y2 and P2Y11 receptors leads to the activation of downstream signaling pathways.
Scientific Research Applications
ATP|AS (tetralithium salt) is extensively used in various fields of scientific research:
Mechanism of Action
ATP|AS (tetralithium salt) exerts its effects by mimicking the natural ATP molecule. It binds to and activates P2Y2 and P2Y11 receptors, which are G protein-coupled receptors involved in various cellular processes. Upon binding, it triggers a cascade of intracellular signaling events, including the activation of ion channels and the release of secondary messengers such as calcium ions .
Comparison with Similar Compounds
Similar Compounds
Adenosine-5’-O-(3-thiotriphosphate) tetrasodium salt: Another non-hydrolyzable ATP analogue with similar properties but different counterions.
Adenosine-5’-O-(2-thiodiphosphate): A related compound with a thiophosphate group at the beta position instead of the gamma position.
Uniqueness
ATP|AS (tetralithium salt) is unique due to its tetralithium counterions, which provide distinct solubility and stability properties compared to other ATP analogues. Its ability to act as a potent agonist of P2Y2 and P2Y11 receptors also sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H12Li4N5O12P3S |
---|---|
Molecular Weight |
547.1 g/mol |
IUPAC Name |
tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
InChI Key |
DWQFDOIBOYDYKH-KWIZKVQNSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.